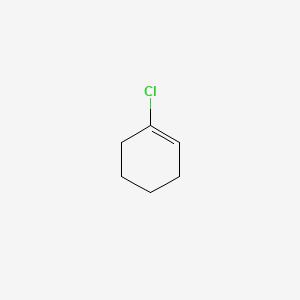
1-Chlorocyclohexene
Vue d'ensemble
Description
1-Chlorocyclohexene (1-CHX) is a cyclic hydrocarbon compound with the molecular formula C6H10Cl. It is a colorless liquid with a sweet odor and is a common organic solvent. It is found in a variety of industrial and commercial applications, including in the production of pharmaceuticals, solvents, and pesticides. 1-CHX is also used in the manufacture of polyurethane foam and as a solvent in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Chlorocyclohexene has been utilized in various synthesis and chemical reaction studies. Cuthbertson and Musgrave (2007) reported the preparation of 1-chlorocyclohexene through interaction with hydrogen chloride, highlighting its utility in creating dihalocyclohexanes, such as 1:1-dichloro- and 1-chloro-1-fluoro-cyclohexane (Cuthbertson & Musgrave, 2007). Another study by Montgomery, Scardiglia, and Roberts (1965) showed that phenyllithium reacts with 1-chlorocyclohexene to form 1-phenylcyclohexene, indicating its role in nucleophilic substitution reactions involving cycloalkyne intermediates (Montgomery, Scardiglia, & Roberts, 1965).
Catalytic Cyanation
T. Funabiki et al. (1983) explored the catalytic cyanation of 1-halocycloalkenes, including 1-chlorocyclohexene, using tetracyanocobaltate(I). This process effectively synthesized 1-cyanocycloalkenes, demonstrating the potential of 1-chlorocyclohexene in organometallic chemistry and synthetic applications (Funabiki, Kishi, Sato, & Yoshida, 1983).
Spectroscopic Studies
The study of 1-chlorocyclohexene's spectroscopic properties has been conducted by Chiurdoglu et al. (1962), who recorded infrared, Raman, and ultraviolet spectra of 1-chlorocyclohexene and its derivatives. These studies are vital for understanding the molecular structure and electronic properties of such compounds (Chiurdoglu, Ottfngee, Reisse, & Toussaint, 1962).
Molecular Structure Analysis
Furthering the understanding of 1-chlorocyclohexene's molecular structure, Lu, Raymond L. Chiang, and J. F. Chiang (1980) determined its molecular structure using gas-phase electron diffraction, providing crucial data on bond distances and angles essential for theoretical and computational chemistry studies (Lu, Chiang, & Chiang, 1980).
Application in Organic Synthesis
1-Chlorocyclohexene has also been used as a reactant in organic synthesis. For instance, Jeevan Chakravarthy et al. (2020) utilized it in the Buchwald-Hartwig reaction to synthesize 1-chlorocyclohexenyl-2-aminobenzenes, a new class of cyclic vinylamines. This highlights its versatility in creating complex organic molecules (Jeevan Chakravarthy, Madhura, Gayathri, & Hariprasad, 2020).
Mécanisme D'action
Target of Action
1-Chlorocyclohexene is a chemical compound with the molecular formula C6H9Cl The primary targets of 1-Chlorocyclohexene are not well-documented in the literature
Mode of Action
It’s known that chlorinated hydrocarbons like 1-chlorocyclohexene can undergo reactions such as free radical halogenation . More research is needed to elucidate the specific interactions of 1-Chlorocyclohexene with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chlorocyclohexene. For instance, temperature and pH can affect the rate of chemical reactions involving 1-Chlorocyclohexene . .
Propriétés
IUPAC Name |
1-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAKPITZELZWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073243 | |
| Record name | 1-Chlorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-66-5, 88967-57-1 | |
| Record name | Cyclohexene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088967571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chlorocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Chlorocyclohexene serves as a versatile starting material in organic synthesis. It can be used to generate cyclohexyne, a highly reactive intermediate, through elimination reactions with strong bases like phenyllithium. [, ] This intermediate can then undergo further reactions, such as additions, to form more complex molecules. For instance, reacting 1-chlorocyclohexene with phenyllithium at high temperatures yields 1-phenylcyclohexene. [] Additionally, 1-chlorocyclohexene is a key substrate in the synthesis of 1-cyanocyclohexene via a catalytic cyanation reaction using tetracyanocobaltate(I) as a catalyst. [] This reaction provides a convenient route to access a variety of substituted cycloalkenes, which are important building blocks in organic chemistry.
A: The presence of both a chlorine atom and a double bond within the cyclic structure of 1-chlorocyclohexene dictates its reactivity. The chlorine atom, being electronegative, makes the adjacent carbon susceptible to nucleophilic attack. This enables reactions like the cyanation catalyzed by Nickel(0)-phosphine complexes where the cyanide group replaces the chlorine atom. [] The double bond participates in reactions like the Diels-Alder reaction, as evidenced by its use in synthesizing polycyclic cyclobutane derivatives. []
A: Studies using carbon-14 labeled 1-chlorocyclohexene have been instrumental in elucidating the mechanism of its reaction with phenyllithium. When a mixture of 1-chlorocyclohexene-2-^(14)C and 1-chlorocyclohexene-6-^(14)C was reacted with phenyllithium, the resulting 1-phenylcyclohexene exhibited a distribution of the ^(14)C label, with 23% found at the 1-position. [] This observation strongly supports an elimination-addition mechanism involving a cyclohexyne intermediate, as opposed to a direct nucleophilic substitution.
A: 1-Chlorocyclohexene can undergo thermal cracking, a process involving high temperatures to break down molecules. [] In the presence of hydrogen chloride or hydrogen fluoride, it forms 1,1-dichlorocyclohexane, 1,1-difluorocyclohexane, and 1-chloro-1-fluorocyclohexane. [] These reactions highlight the potential for diverse transformations of 1-chlorocyclohexene under different conditions.
A: While the provided research focuses on the synthetic utility of 1-chlorocyclohexene, one study investigated the mutagenicity of its epoxide derivative, 1-chlorocyclohexene oxide. [] This suggests a need for careful handling and further toxicological investigation of 1-chlorocyclohexene and its derivatives, particularly given its potential use as a building block for more complex molecules.
A: Gas-liquid chromatography has been used to separate and analyze the products of 1-chlorocyclohexene reactions. [] For instance, this technique helped identify the various halocyclohexane products formed when 1-chlorocyclohexene reacts with hydrogen chloride or hydrogen fluoride. [] Additionally, Fourier Transform Infrared Spectroscopy (FTIR) has been employed to analyze the gaseous byproducts of the reaction between 1-chlorocyclohexene and chlorine dioxide, providing insights into its reactivity and potential environmental fate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



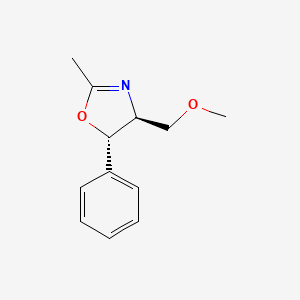
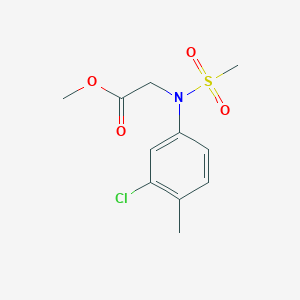
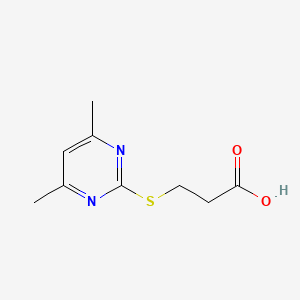
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

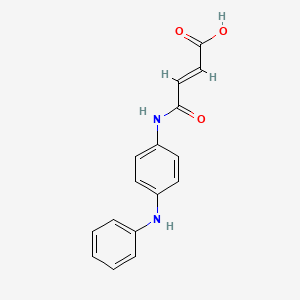
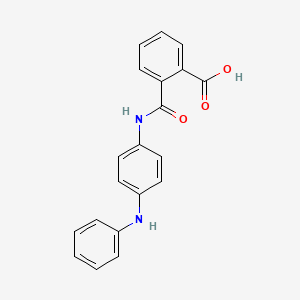
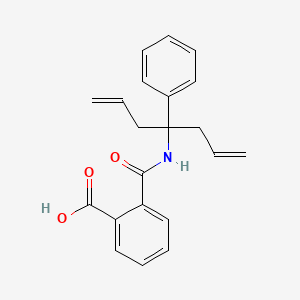
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)
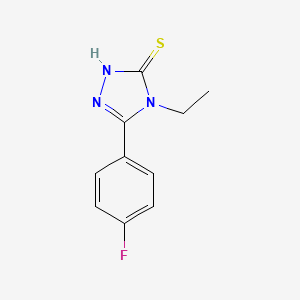



![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)